NVP-BVU972

概要

説明

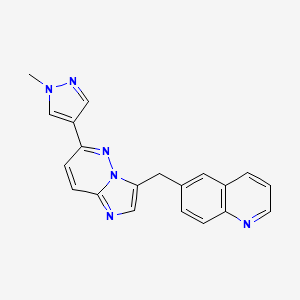

The compound “6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline” has a CAS Number of 1185763-69-2 and a molecular weight of 340.39 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 340.39 . More specific physical and chemical properties such as boiling point, density, solubility, and pKa are not available in the current resources .科学的研究の応用

MET キナーゼ阻害

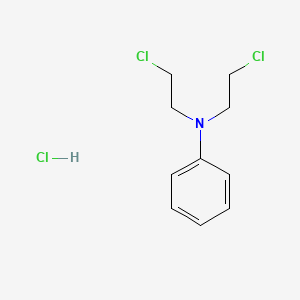

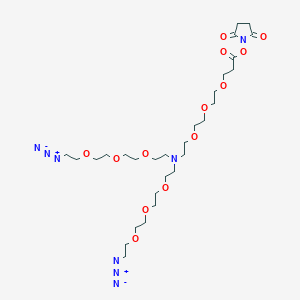

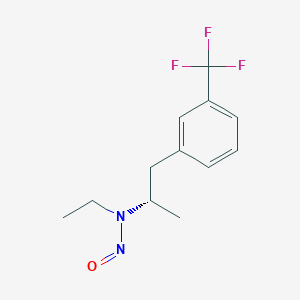

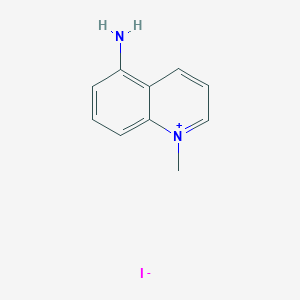

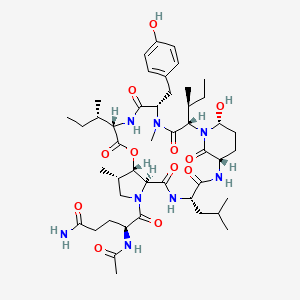

NVP-BVU972 は、選択的で強力な MET キナーゼ阻害剤です {svg_1} {svg_2}. MET キナーゼは、胚発生と創傷治癒において重要な役割を果たしています {svg_3}. この化合物は、14 nM の IC50(半数阻害濃度)を持ち、その高い効力を示しています {svg_4} {svg_5}.

その他のキナーゼの阻害

this compound は主に MET キナーゼ阻害剤ですが、最も近縁のキナーゼである RON を含む、他のキナーゼに対しても低い阻害を示します {svg_6}. ただし、これらの他のキナーゼの IC50 値は 1000 nM を超えており、this compound はそれらに対してはるかに効果が低いことを示しています {svg_7}.

MET リン酸化の抑制

this compound は、GTL-16 細胞における構成的 MET リン酸化または A549 細胞における HGF 刺激による MET リン酸化を抑制します {svg_8}. この抑制は、それぞれ 7.3 および 22 nM の IC50 値で起こります {svg_9}.

細胞増殖の阻害

this compound は、MET 遺伝子が増幅された細胞株 GTL-16、MKN-45、および EBC-1 の増殖を強力に阻害します {svg_10} {svg_11}. これらの細胞株の IC50 値は、それぞれ 66、82、および 32 nM です {svg_12}.

変異への耐性

Y1230 や D1228 などの特定の変異は、this compound の測定された IC50 値に劇的な変化をもたらします {svg_13}. ただし、V1155L 変異によって引き起こされる耐性は、this compound により限定されます {svg_14}.

TPR-MET リン酸化の減少

this compound は、野生型 TPR-MET を発現する BaF3 細胞に適用した場合、TPR-MET リン酸化を用量依存的に減少させます {svg_15}. ただし、Y1230H、D1228A、F1200I、および L1195V などの特定の変異は、TPR-MET リン酸化を防ぐ this compound の効力を妨げます {svg_16}.

Safety and Hazards

作用機序

NVP-BVU972, also known as 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase . This compound has been studied for its potential in cancer treatment due to its ability to inhibit the proliferation of cancer cells .

Target of Action

The primary target of this compound is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR) . This receptor plays a crucial role in embryonic development and wound healing .

Mode of Action

This compound inhibits the c-Met receptor by binding to it, thereby preventing its activation . This inhibition is effective against both the wild-type c-Met receptor and various mutant forms of the receptor . The compound has been shown to inhibit the phosphorylation of the c-Met receptor in a dose-dependent manner .

Biochemical Pathways

By inhibiting the c-Met receptor, this compound affects several downstream signaling pathways that are involved in cell proliferation, survival, and migration . These include the PI3K/AKT and MAPK/ERK pathways, which play key roles in cell growth and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solub

生化学分析

Biochemical Properties

NVP-BVU972 interacts with the Met kinase, a receptor for hepatocyte growth factor (HGF), and inhibits its activity . This interaction involves the binding of this compound to the Met kinase domain, with a key role played by the tyrosine residue at position 1230 (Y1230) .

Cellular Effects

This compound has been shown to inhibit the proliferation of cells expressing activated Met . It also inhibits HGF-stimulated activation of Met signaling, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Met kinase domain, inhibiting its activity . This inhibition affects the phosphorylation of Met, thereby altering gene expression and enzyme activation or inhibition within the cell .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit Met kinase activity, affecting the long-term cellular function

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available resources. Its interaction with the Met kinase suggests it may influence pathways involving this enzyme .

Subcellular Localization

Given its interaction with the Met kinase, it is likely that it localizes to areas where this enzyme is present .

特性

IUPAC Name |

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.

- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)